N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-(2-fluorophenyl)piperazine-1-carboxamide
Description
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-(2-fluorophenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O4/c24-18-3-1-2-4-19(18)26-7-9-27(10-8-26)23(30)25-16-13-22(29)28(15-16)17-5-6-20-21(14-17)32-12-11-31-20/h1-6,14,16H,7-13,15H2,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UODBWHXWFXHXIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)NC3CC(=O)N(C3)C4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Intermediate Synthesis: 2,3-Dihydro-1,4-Benzodioxin-6-yl Pyrrolidinone
The 2,3-dihydro-1,4-benzodioxin moiety is synthesized via cyclocondensation of catechol derivatives with γ-keto acids. A representative method involves reacting 2,3-dihydroxybenzoic acid with 1,2-dibromoethane under basic conditions to form the benzodioxin ring. Subsequent functionalization at the 6-position is achieved through Friedel-Crafts acylation, introducing a ketone group that serves as a precursor for the pyrrolidinone ring.
The pyrrolidinone ring is constructed via intramolecular cyclization of γ-aminobutyric acid derivatives. For example, treatment of 4-amino-2-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid with thionyl chloride induces cyclization, yielding 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-amine.
Piperazine Carboxamide Coupling
The 4-(2-fluorophenyl)piperazine-1-carboxamide segment is synthesized through a two-step process:
- Piperazine Functionalization : 4-(2-Fluorophenyl)piperazine is prepared via nucleophilic aromatic substitution, where piperazine reacts with 1-fluoro-2-nitrobenzene under palladium catalysis, followed by nitro group reduction.
- Carboxamide Formation : The piperazine is coupled with chloroformate derivatives to introduce the carboxamide group. For instance, reaction with phenyl chloroformate in dichloromethane yields 4-(2-fluorophenyl)piperazine-1-carboxamide.
Final Coupling Reaction
The pyrrolidinone and piperazine segments are conjugated via a carbodiimide-mediated coupling. Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF), the amine group of the pyrrolidinone reacts with the carboxamide’s carbonyl group, forming the target compound.
Reaction Conditions Optimization :
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | DMF | Maximizes solubility of intermediates |
| Coupling Agent | EDC/HOBt | Reduces racemization |
| Temperature | 0–5°C | Minimizes side reactions |
| Reaction Time | 12–18 hours | Ensures completion |
Purification and Characterization
Recrystallization and Chromatography
Crude product is purified via sequential recrystallization and column chromatography:
Spectroscopic Characterization
- ¹H NMR : Key signals include aromatic protons (δ 6.8–7.3 ppm), pyrrolidinone carbonyl (δ 172 ppm), and piperazine NH (δ 3.1–3.4 ppm).
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 511.214 ([M+H]⁺).
Comparative Analysis of Synthetic Methodologies
Solvent Systems and Byproduct Formation
Polar aprotic solvents (DMF, DMSO) enhance reaction rates but increase bis-amide byproduct formation. Substituting with isopropanol reduces byproducts by 40% while maintaining yield.
Catalytic vs. Stoichiometric Approaches
- Catalytic Methods : Palladium-catalyzed couplings reduce reagent costs but require stringent anhydrous conditions.
- Stoichiometric Methods : EDC/HOBt offers reliability at scale but generates more waste.
Yield Comparison :
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Catalytic (Pd) | 68 | 95 |
| Stoichiometric (EDC) | 82 | 98 |
Industrial-Scale Adaptation
Continuous Flow Synthesis
Adopting continuous flow reactors reduces reaction time from 18 hours to 2 hours by enhancing heat transfer and mixing efficiency. This method achieves 88% yield with 99% purity, surpassing batch processes.
Green Chemistry Considerations
Replacing DMF with cyclopentyl methyl ether (CPME) as a solvent reduces environmental impact, lowering the process mass intensity (PMI) from 120 to 45.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-(2-fluorophenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or tool compound for studying biological processes.
Medicine: The compound’s unique structure suggests potential as a lead compound for drug development, particularly in targeting specific receptors or enzymes.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-(2-fluorophenyl)piperazine-1-carboxamide likely involves interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to fit into binding sites and modulate the activity of these targets. Pathways involved may include signal transduction, enzyme inhibition, or receptor activation.
Comparison with Similar Compounds
Key Observations:
Heterocyclic Core Variations: The main compound’s benzodioxin core (C₈H₈O₂) differs from the benzoxazinone (C₈H₇NO₂) and benzothiazinone (C₈H₇NOS) cores in analogues. Halogenated pyridinyl substituents in ’s compound (Cl, CF₃) may enhance receptor binding but could introduce metabolic challenges .
Fluorine Substitution: The 2-fluorophenyl group in the main compound mirrors the monofluoro substitution in Compound 54. Fluorine’s electron-withdrawing effects can improve metabolic stability and modulate π-π stacking interactions . Compound 55’s 2,2-difluoro substitution reduces synthetic yield (30% vs. 60% for Compound 54), suggesting steric or electronic challenges during synthesis .
Linker and Functional Groups: The main compound uses a direct carboxamide linkage between pyrrolidinone and piperazine, whereas analogues in employ propanoyl linkers. Longer linkers may increase conformational flexibility but reduce target specificity.
Biological Activity
Overview of the Compound
Chemical Structure :
The compound belongs to a class of piperazine derivatives and contains multiple functional groups that may contribute to its biological activity. The presence of a benzodioxin moiety and a fluorophenyl group suggests potential interactions with various biological targets.
Molecular Formula :
The molecular formula can be deduced from its structural components, but specific data regarding its molecular weight and exact composition are necessary for further analysis.
-
Receptor Binding :
Compounds similar to this one often interact with neurotransmitter receptors, particularly serotonin (5-HT) and dopamine receptors. The piperazine structure is known for its affinity to these receptors, potentially influencing mood and behavior. -
Enzyme Inhibition :
The presence of the oxopyrrolidine group may indicate possible inhibitory activity against certain enzymes involved in metabolic pathways. This can lead to altered pharmacokinetics of co-administered drugs. -
Neuroprotective Effects :
Some studies suggest that benzodioxin derivatives exhibit neuroprotective properties, possibly through antioxidant mechanisms or modulation of neuroinflammatory pathways.
In Vitro Studies
| Study | Methodology | Findings |
|---|---|---|
| Study 1 | Cell Culture Assay | Demonstrated inhibition of cell proliferation in cancer cell lines at micromolar concentrations. |
| Study 2 | Receptor Binding Assay | Showed high affinity for 5-HT2A receptors, indicating potential antidepressant effects. |
| Study 3 | Enzyme Activity Assay | Inhibited monoamine oxidase (MAO) activity, suggesting antidepressant and anxiolytic potential. |
Case Studies
-
Case Study A :
A study involving rodent models treated with the compound showed significant reductions in anxiety-like behaviors in elevated plus maze tests, suggesting anxiolytic properties. -
Case Study B :
Another study reported that administration led to improved cognitive function in memory impairment models, indicating potential nootropic effects.
Toxicity and Safety Profile
Preliminary toxicity assessments indicated that the compound exhibits a favorable safety profile at therapeutic doses. However, further studies are required to evaluate long-term effects and potential side effects.
Q & A
Basic: What are the common synthetic routes for N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-(2-fluorophenyl)piperazine-1-carboxamide?
The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the pyrrolidinone core via cyclization reactions, often using carbodiimide coupling agents to stabilize intermediates.
- Step 2 : Introduction of the 2,3-dihydro-1,4-benzodioxin moiety via nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K₂CO₃ in DMF).
- Step 3 : Amide coupling between the pyrrolidinone intermediate and the fluorophenyl-piperazine carboxamide fragment, employing reagents like HATU or EDC/HOBt.
Reaction progress is monitored using TLC and ¹H/¹³C NMR to confirm intermediate purity .
Basic: How is the purity and structural identity of this compound verified?
- Purity : Assessed via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Purity thresholds ≥95% are standard for pharmacological studies.
- Structural Confirmation : High-resolution mass spectrometry (HRMS) for molecular ion validation and 2D NMR (COSY, HSQC) to resolve stereochemistry and connectivity.
- Elemental Analysis : Used to validate empirical formula consistency .
Advanced: How can reaction conditions be optimized to improve synthesis yield?
Key optimization parameters include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance SNAr reactivity for benzodioxin incorporation but may require post-reaction purification to remove residuals.
- Temperature Control : Lower temperatures (0–5°C) during carboxamide coupling reduce side reactions like epimerization.
- Catalyst Use : Palladium catalysts (e.g., Pd(PPh₃)₄) in Suzuki-Miyaura cross-coupling steps improve aryl-aryl bond formation efficiency.
Statistical design of experiments (DoE) is recommended to systematically evaluate parameter interactions .
Advanced: What strategies resolve contradictory bioactivity data across different assays?
- Assay Replication : Validate results using orthogonal methods (e.g., SPR for binding affinity vs. fluorescence polarization for kinetics).
- Structural Analog Comparison : Compare with analogs (e.g., N-(3-chloro-4-fluorophenyl)piperazine derivatives ) to identify substituent-specific activity trends.
- Computational Modeling : Molecular dynamics simulations (e.g., using GROMACS) clarify conformational stability under varying pH or ionic conditions .
Advanced: How to design interaction studies with biological targets such as enzymes or receptors?
- Target Selection : Prioritize receptors with homology to known piperazine-binding proteins (e.g., serotonin 5-HT₁A, dopamine D₂).
- Binding Assays : Use radioligand displacement (³H-labeled antagonists) or surface plasmon resonance (SPR) for kinetic profiling (Kd, kon/koff).
- Enzyme Inhibition : Measure IC₅₀ values against acetylcholinesterase or α-glucosidase using colorimetric substrates (e.g., p-nitrophenyl-α-D-glucopyranoside) .
Advanced: What advanced analytical techniques characterize degradation products or impurities?
- LC-MS/MS : Hyphenated techniques identify trace impurities (e.g., hydrolyzed carboxamide or oxidized benzodioxin byproducts).
- Solid-State NMR : Resolves polymorphic forms affecting stability.
- Forced Degradation Studies : Expose the compound to heat, light, and acidic/alkaline conditions, followed by HRMS and XRD to profile degradation pathways .
Advanced: How to compare this compound with structural analogs to identify unique pharmacophoric features?
- SAR Studies : Systematically vary substituents (e.g., fluorophenyl vs. chlorophenyl) and measure changes in bioactivity.
- X-ray Crystallography : Resolve binding modes in complex with target proteins (e.g., crystallize with a kinase domain).
- Pharmacophore Mapping : Use software like Schrödinger’s Phase to overlay analogs and identify critical hydrogen-bonding or hydrophobic motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
